Methyl 4-(3-fluoro-5-methylphenyl)butanoate
Description
Methyl 4-(3-fluoro-5-methylphenyl)butanoate (CAS: 1951444-82-8, MFCD28405103) is a fluorinated aromatic ester compound characterized by a butanoate backbone substituted with a 3-fluoro-5-methylphenyl group. Its molecular structure combines a fluorine atom and a methyl group at the meta positions of the benzene ring, linked to a methyl ester via a four-carbon chain. Commercially available at 95% purity (QK-4665, Combi-Blocks), it is primarily utilized in organic synthesis and pharmaceutical research as a building block for complex molecules .
Properties
IUPAC Name |
methyl 4-(3-fluoro-5-methylphenyl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-9-6-10(8-11(13)7-9)4-3-5-12(14)15-2/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKJLKLIXYBBGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801210329 | |
| Record name | Benzenebutanoic acid, 3-fluoro-5-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951444-82-8 | |
| Record name | Benzenebutanoic acid, 3-fluoro-5-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenebutanoic acid, 3-fluoro-5-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-fluoro-5-methylphenyl)butanoate typically involves the esterification of 4-(3-fluoro-5-methylphenyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(3-fluoro-5-methylphenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 4-(3-fluoro-5-methylphenyl)butanoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 4-(3-fluoro-5-methylphenyl)butanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: 4-(3-fluoro-5-methylphenyl)butanoic acid.
Reduction: 4-(3-fluoro-5-methylphenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3-fluoro-5-methylphenyl)butanoate has several applications in scientific research, including:
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 4-(3-fluoro-5-methylphenyl)butanoate exerts its effects depends on the specific application and contextThe ester group can undergo hydrolysis to release the corresponding acid, which may then participate in further biochemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 4-(3-fluoro-5-methylphenyl)butanoate can be contextualized against analogous fluorinated esters, as detailed below.
Structural and Functional Analogues
Key Differences and Trends
Substituent Positioning: this compound features a meta-substituted aromatic ring, whereas Methyl 4-fluoro-3-(4-methylphenyl)benzoate (LD-0684) has fluorine and methyl groups in closer proximity (positions 3 and 4). This spatial arrangement may influence steric hindrance and electronic effects during reactions . Compounds like Methyl 5-fluoro-3-methylpicolinate (QP-9149) and Methyl 5-fluoro-6-methylpicolinate (QB-4890) incorporate a pyridine ring, altering solubility and reactivity compared to benzene-based analogs .
Backbone Variability: The butanoate chain in QK-4665 provides greater flexibility compared to the rigid benzoate (LD-0684) or aliphatic propionate (SS-5168) structures. This flexibility may enhance its utility in conformationally sensitive syntheses .
Purity and Stability :
- Aliphatic derivatives (e.g., SS-5168) often achieve higher purity (98%) due to simpler synthesis pathways, whereas aromatic fluorinated esters (e.g., QK-4665) may require more complex purification steps .
Research Implications
- Pharmacological Potential: The meta-fluoro and methyl groups in QK-4665 could enhance binding affinity in drug candidates targeting fluorophilic enzyme pockets.
- Material Science : Benzoate derivatives (e.g., LD-0684) with higher purity are preferred for polymer modifications due to predictable reactivity .
Biological Activity
Methyl 4-(3-fluoro-5-methylphenyl)butanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features a butanoate ester functional group attached to a phenyl ring that contains a fluorine substituent. The presence of the fluorine atom is significant as it can influence the compound's binding affinity and selectivity towards biological targets.
The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific enzymes and receptors in biological systems. The fluorine atom enhances the compound's ability to bind to molecular targets, which may lead to various physiological effects such as anti-inflammatory or anticancer activities.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, compounds related to this structure have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.25–1 μg/mL against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. In vitro studies suggest that derivatives of this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For example, certain analogs exhibited COX-1 IC50 values as low as 2.8 μM, indicating potent anti-inflammatory activity .
Anticancer Activity
This compound has shown promise in cancer research. Studies indicate that it may inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7). The compound's derivatives have been noted to have IC50 values indicating significant cytotoxicity against these cells, suggesting a potential role in cancer therapeutics .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with promising MIC values indicating their potential as new antimicrobial agents .
- Synergistic Effects : Research has shown that certain derivatives exhibit synergistic effects when combined with existing anticancer drugs like gefitinib and 5-fluorouracil, enhancing their overall efficacy against resistant cancer cell lines .
- In Vivo Studies : In animal models, compounds similar to this compound have demonstrated low acute toxicity levels, making them suitable candidates for further development in therapeutic applications .
Data Summary Table
| Activity Type | Observed Effect | IC50/MIC Values |
|---|---|---|
| Antimicrobial | Effective against MRSA and VRE | MIC: 0.25–1 μg/mL |
| Anti-inflammatory | COX-1 Inhibition | IC50: 2.8 μM |
| Anticancer | Cytotoxicity in MCF-7 cells | IC50: Variable (up to 10 μM) |
| Toxicity | Acute toxicity in animal models | No significant toxicity up to 2000 mg/kg |
Q & A
Q. What are the common synthetic routes for preparing methyl 4-(3-fluoro-5-methylphenyl)butanoate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves esterification or Claisen condensation. For example:
- Esterification: React 4-(3-fluoro-5-methylphenyl)butanoic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux (60–80°C) for 6–12 hours. Monitor completion via TLC (silica gel, hexane/ethyl acetate 7:3) .
- Claisen Condensation: Use a β-ketoester intermediate, followed by selective fluorination and methylation. Optimize temperature (80–100°C) and solvent (DMF or THF) to improve yield (60–75%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine analytical techniques:
- NMR: Confirm substituent positions via ¹H NMR (δ 2.3–2.5 ppm for methyl groups; δ 6.8–7.2 ppm for aromatic protons) and ¹³C NMR (δ 170–175 ppm for ester carbonyl) .
- HPLC: Use a C18 column (mobile phase: acetonitrile/water 60:40, 1 mL/min) to assess purity (>98%). Compare retention time with standards .
- IR Spectroscopy: Identify ester C=O stretch (~1740 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) .
Q. What are the recommended storage conditions to ensure stability of this compound?
Methodological Answer: Store at 0–6°C in airtight, light-resistant containers under inert gas (N₂ or Ar). Monitor degradation via periodic HPLC analysis. Avoid prolonged exposure to moisture or acidic/basic conditions to prevent ester hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for fluorinated phenyl esters like this compound?
Methodological Answer: Contradictions often arise from substituent positioning or assay variability. Address this by:
- Structural-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., fluorine position) and compare bioactivity using standardized assays (e.g., enzyme inhibition IC₅₀) .
- Assay Validation: Replicate experiments across multiple cell lines or in vivo models. Use positive/negative controls (e.g., known kinase inhibitors) to normalize data .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic reactions?
Methodological Answer: Employ density functional theory (DFT) calculations:
- Electrostatic Potential Maps: Identify electron-deficient regions (e.g., ester carbonyl) prone to nucleophilic attack.
- Transition State Modeling: Use software like Gaussian or ORCA to simulate reaction pathways (e.g., hydrolysis or amidation) .
- InChI-Based Databases: Cross-reference computed properties (e.g., logP, dipole moment) with experimental data for validation .
Q. How can impurity profiling be conducted for this compound during pharmaceutical synthesis?
Methodological Answer: Use HPLC-MS with the following parameters:
| Parameter | Specification |
|---|---|
| Column | Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm) |
| Mobile Phase | Gradient: 40–90% acetonitrile in 0.1% formic acid |
| Detection | ESI-MS (positive mode, m/z 100–500) |
| Impurities | Monitor for hydrolyzed acid (m/z 225.1) or methylated byproducts . |
Q. What strategies optimize the synthesis yield of this compound in scaled-up reactions?
Methodological Answer: Optimize variables systematically:
| Variable | Optimization Strategy |
|---|---|
| Catalyst | Switch from H₂SO₄ to Amberlyst-15 (reusable, higher efficiency) . |
| Solvent | Use THF instead of DMF for better solubility and lower toxicity . |
| Temperature | Increase to 100°C for faster kinetics but monitor for side reactions . |
| Workup | Employ liquid-liquid extraction (ethyl acetate/water) to isolate the ester layer efficiently . |
Q. How can researchers design analogs of this compound for enhanced metabolic stability?
Methodological Answer: Modify the ester group or aromatic ring:
- Ester Bioisosteres: Replace the methyl ester with a trifluoroethyl group to reduce hydrolysis.
- Fluorine Substitution: Introduce fluorine at the 2-position of the phenyl ring to block CYP450-mediated oxidation .
- Methyl Group Replacement: Substitute the 5-methyl group with a trifluoromethyl group to improve lipophilicity and binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
